molecular formula C7H8ClN3S B1204813 4-(3-Chlorophenyl)-3-thiosemicarbazide CAS No. 42135-76-2

4-(3-Chlorophenyl)-3-thiosemicarbazide

Cat. No.: B1204813
CAS No.: 42135-76-2
M. Wt: 201.68 g/mol
InChI Key: YUSLJYYTYKWSHL-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-thiosemicarbazide is a chemical compound known for its diverse applications in various fields of research and industry. It is characterized by the presence of a chlorophenyl group attached to a hydrazinecarbothioamide moiety. This compound has garnered significant attention due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

N-(3-chlorophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in the formation of heterocyclic compounds. It interacts with several enzymes and proteins, including those involved in the synthesis of thiazoles and pyrazoles . These interactions are primarily driven by the nucleophilic sites on the hydrazinecarbothioamide molecule, which facilitate the formation of various heterocyclic rings . The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .

Cellular Effects

N-(3-chlorophenyl)hydrazinecarbothioamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and gene expression . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of N-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways . It also interacts with DNA, leading to changes in gene expression and cellular function . These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-chlorophenyl)hydrazinecarbothioamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(3-chlorophenyl)hydrazinecarbothioamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings are crucial for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

N-(3-chlorophenyl)hydrazinecarbothioamide is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, N-(3-chlorophenyl)hydrazinecarbothioamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its transport and distribution properties .

Subcellular Localization

N-(3-chlorophenyl)hydrazinecarbothioamide is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chlorophenyl)-3-thiosemicarbazide can be synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. The reaction typically results in the formation of the desired compound in a Zwitter ionic betain form . Additionally, 2-arylidene-4-(3-Chlorophenyl)-3-thiosemicarbazides can be synthesized by condensing this compound with aromatic aldehydes in absolute ethanol, in the presence of a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-(3-Chlorophenyl)-3-thiosemicarbazide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its ability to form a variety of heterocyclic compounds and its potential therapeutic applications make it a valuable compound in scientific research.

Similar Compounds

Properties

IUPAC Name

1-amino-3-(3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSLJYYTYKWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962303
Record name N-(3-Chlorophenyl)hydrazinecarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42135-76-2
Record name 4-(3-Chlorophenyl)thiosemicarbazide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42135-76-2
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Record name N-(3-Chlorophenyl)hydrazinecarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962303
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Record name 42135-76-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-(3-Chlorophenyl)-3-thiosemicarbazide in the context of the provided research?

A: The research primarily utilizes this compound as a precursor for synthesizing substituted 2-hydrazono-2(3H)-thiazole derivatives. [] These derivatives are then evaluated for their antimicrobial activity against various bacterial and fungal strains. []

Q2: Can you elaborate on the synthesis of 2-hydrazono-2(3H)-thiazole derivatives from this compound and their antimicrobial potential?

A: The synthesis involves reacting this compound with different substituted acetophenones, leading to the formation of 4-(3-Chlorophenyl)-3-thiosemicarbazones. [] These thiosemicarbazones then undergo a cyclization reaction with 2,4′-dibromoacetophenone, yielding the desired 2-hydrazono-2(3H)-thiazole derivatives. [] The study highlights that derivatives containing a substituted phenyl or indolyl group at the hydrazone moiety demonstrated superior antimicrobial activity against Escherichia coli and Candida albicans compared to those with a cycloalkyl group. []

Q3: Besides its use in synthesizing thiazole derivatives, is there any other application of this compound mentioned in the research?

A: Yes, the research also explores the synthesis of arylidene-hydrazinyl-thiazolines using this compound as a precursor. [] The study focuses on characterizing these synthesized compounds using mass spectrometry techniques. []

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